REACTION_CXSMILES
|
[CH:1]1CCCCC=1.[CH3:7][O:8][C:9]([C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][C:12]=1C#C[Si](C)(C)C)=[O:10].[C:27]([O-:30])(O)=[O:28].[Na+].OO>C1COCC1>[CH3:7][O:8][C:9]([C:11]1[C:20]2[C:15](=[CH:16][C:17]([CH2:1][C:27]([OH:30])=[O:28])=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1)=[O:10] |f:2.3|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50.2 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
trimethylsilanylethynyl-naphthalene-1-carboxylic acid methyl ester
|
Quantity
|
23.29 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=CC2=CC=CC=C12)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2.5 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
again cooled in an ice-bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed up to rt
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
(cool to keep temperature below 60° C.)
|
Type
|
STIRRING
|
Details
|
The suspension is stirred for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is diluted with 1 l sat. NaHCO3 solution, 375 ml water and EtOAc
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated off
|
Type
|
WASH
|
Details
|
washed with 0.5 l sat. NaHCO3 solution and 250 ml water
|
Type
|
ADDITION
|
Details
|
The aq. phases are acidified by addition of 4 N HCl (pH=2)
|
Type
|
EXTRACTION
|
Details
|
extracted with 3 portions of EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers are dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=CC2=CC(=CC=C12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |